2,5-dichloro-N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Description

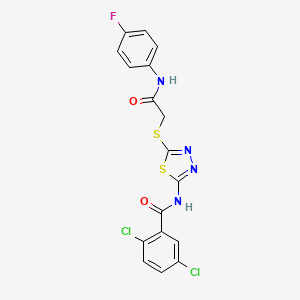

The compound 2,5-dichloro-N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a heterocyclic derivative featuring a 1,3,4-thiadiazole core linked to a benzamide moiety. Key structural elements include:

- A 1,3,4-thiadiazole ring substituted with a thioether (-S-) group.

- A 2,5-dichlorobenzamide group attached to the thiadiazole nitrogen.

- A 4-fluorophenylaminoethylketone side chain via the thioether linkage.

Properties

IUPAC Name |

2,5-dichloro-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11Cl2FN4O2S2/c18-9-1-6-13(19)12(7-9)15(26)22-16-23-24-17(28-16)27-8-14(25)21-11-4-2-10(20)3-5-11/h1-7H,8H2,(H,21,25)(H,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYWQPQHQAXPYDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11Cl2FN4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,5-Dichloro-N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a novel compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its antimicrobial, anticancer, and antioxidant activities, supported by research findings and case studies.

Chemical Structure

The compound features a complex structure comprising:

- A benzamide core.

- A thiadiazole ring which is known for its diverse pharmacological properties.

- A fluorophenyl group that enhances its biological activity.

Biological Activity Overview

Recent studies have demonstrated various biological activities associated with this compound. The following sections detail these activities.

Antimicrobial Activity

Research has shown that derivatives of thiadiazole exhibit significant antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) values were determined against various bacterial strains, revealing potent activity against both Gram-positive and Gram-negative bacteria.

- The presence of electron-withdrawing groups (like Cl or Br) has been linked to enhanced antimicrobial efficacy .

| Microbial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 16 | Moderate |

| Escherichia coli | 8 | Strong |

| Candida albicans | 32 | Moderate |

Anticancer Activity

The compound's anticancer potential has been evaluated in vitro using various cancer cell lines:

- Studies indicate that compounds with a thiadiazole moiety can induce apoptosis in cancer cells.

- The mechanism involves the activation of caspases and modulation of cell cycle progression .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa | 10 | Apoptosis induction |

| MCF-7 | 15 | Cell cycle arrest |

| A549 | 12 | Cytotoxicity |

Antioxidant Activity

The antioxidant capacity of the compound was assessed using DPPH radical scavenging assays:

- The results indicated a significant reduction in DPPH radical concentration, suggesting strong antioxidant properties .

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 60 |

| 100 | 85 |

Structure–Activity Relationship

The biological activity of thiadiazole derivatives is influenced by their structural components. Key observations include:

- The presence of halogen atoms enhances antimicrobial activity.

- Substituents at specific positions on the thiadiazole ring can significantly alter the compound’s efficacy against cancer cells .

Case Studies

- Antimicrobial Efficacy Study : A study conducted on synthesized thiadiazole derivatives demonstrated their effectiveness against multi-drug resistant bacterial strains. The results highlighted the need for further development of such compounds as potential therapeutic agents against infections caused by resistant pathogens .

- Cancer Cell Line Testing : In another study, the compound was tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. This study emphasizes the importance of further research into the mechanisms underlying these effects to optimize therapeutic applications .

Scientific Research Applications

Antimicrobial Properties

Research has indicated that derivatives of 1,3,4-thiadiazole, to which this compound belongs, exhibit notable antimicrobial activity. A study highlighted that certain thiadiazole derivatives demonstrated effective antibacterial properties against various pathogens, including Xanthomonas oryzae and Fusarium graminearum . The incorporation of the 4-fluorophenyl group may enhance these properties due to its electron-withdrawing characteristics, which can increase the compound's reactivity against microbial targets.

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been a focal point in recent studies. Compounds similar to 2,5-dichloro-N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide have shown promising results in inhibiting tumor cell proliferation. For instance, a series of 1,3,4-thiadiazole derivatives were synthesized and evaluated for their cytotoxic effects against breast cancer cell lines . Among these compounds, some exhibited IC50 values significantly lower than that of standard chemotherapeutic agents like cisplatin.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiadiazole derivatives. Variations in substituents on the thiadiazole ring and the benzamide moiety can significantly influence biological activity. For example, modifications that enhance lipophilicity or introduce additional functional groups may improve cellular uptake and target specificity .

Table 1: Summary of Anticancer Activities of Thiadiazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 1 | MDA-MB-231 | 3.3 | |

| Compound 2 | HEK293T | 34.71 | |

| Compound 3 | Mycobacterium smegmatis | 26.46 |

These findings underscore the potential for further development of this compound as a therapeutic agent in oncology.

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 1: Structural and Functional Group Comparisons

Key Observations:

Core Heterocycle Influence :

- The 1,3,4-thiadiazole core (target compound, ) is associated with diverse bioactivity compared to 1,3,4-oxadiazoles (e.g., compound 10, ), which show stronger antibacterial effects.

- Thiazole derivatives (e.g., ) exhibit enzyme inhibition due to amide conjugation with aromatic systems.

Thioether Linkages: The -S- group in the target compound and compound 4d () may stabilize interactions with sulfur-binding enzymes or receptors.

Bioactivity Trends: Antibacterial Activity: Oxadiazoles with alkylthio groups (e.g., compound 10, ) show Gram-positive activity, while thiadiazoles with chloroaryl groups (target, ) may target broader microbial strains. Agrochemical Potential: Thiadiazoles with fluorophenyl groups (target) share structural motifs with plant growth regulators (e.g., ), though their pesticidal activity remains unexplored.

Notes:

Q & A

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Accelerated Stability Studies :

- pH 1–13 : Monitor degradation via HPLC at 25°C/40°C over 72 hours .

- Light Exposure : Compare UV-Vis spectra before/after 24-hour UV irradiation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.